![molecular formula C26H22N4O4S B6490580 ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 888468-18-6](/img/structure/B6490580.png)
ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is 486.13617637 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-[2-(1H-indol-3-yl)acetamido]-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- F1884-0422 has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . Further studies are needed to explore its mechanism of action and potential clinical applications.
- Inflammation plays a crucial role in various diseases. F1884-0422 exhibits anti-inflammatory properties, making it a candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation . Its impact on specific inflammatory pathways warrants further investigation.
- The compound’s chemical structure suggests potential antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and parasites . Investigating its mode of action and optimizing its potency could lead to novel antimicrobial therapies.
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. F1884-0422 has been studied for its neuroprotective effects, including antioxidant and anti-apoptotic activities . Understanding its impact on neural pathways is crucial for therapeutic development.
- Cardiovascular diseases remain a global health challenge. F1884-0422 has demonstrated vasodilatory effects and potential benefits for managing hypertension and improving blood flow . Investigating its impact on endothelial function and vascular health is essential.
- Researchers have used F1884-0422 as a scaffold for designing novel compounds. Its unique structure provides opportunities for creating derivatives with specific properties, such as improved solubility, bioavailability, or target selectivity . These derivatives could serve as lead compounds for drug development.
Anticancer Potential
Anti-Inflammatory Activity
Antimicrobial Effects
Neuroprotective Properties
Cardiovascular Applications
Chemical Biology and Drug Design
properties
IUPAC Name |
ethyl 5-[[2-(1H-indol-3-yl)acetyl]amino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-3-34-26(33)23-19-14-35-24(22(19)25(32)30(29-23)17-8-6-7-15(2)11-17)28-21(31)12-16-13-27-20-10-5-4-9-18(16)20/h4-11,13-14,27H,3,12H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKEZXJFNIIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CNC4=CC=CC=C43)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-(1H-indol-3-yl)acetamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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